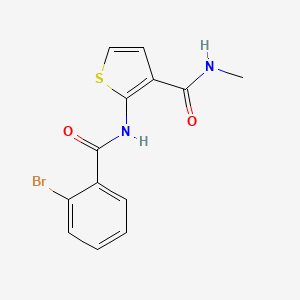
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound , 1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea, is a urea derivative that is likely to have a complex molecular structure due to the presence of multiple functional groups and rings. While the provided papers do not directly discuss this compound, they do provide insights into the chemistry of related urea derivatives, which can be used to infer some aspects of the compound's characteristics.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of an amine with an isocyanate or a carbonyl compound followed by the addition of an amine. In the context of the provided papers, nitrosation reactions are a key focus. Paper discusses the nitrosation of 1-phenyl-3-(pyridylmethyl)ureas under acidic conditions to yield nitroso isomers. Paper explores similar nitrosation reactions with different substituents on the urea moiety. Although these papers do not describe the synthesis of the exact compound , they suggest that nitrosation could be a relevant step in the synthesis of nitro-substituted urea derivatives.
Molecular Structure Analysis
Chemical Reactions Analysis
The chemical reactivity of urea derivatives can vary widely depending on their substitution patterns. The nitrosation reactions discussed in the papers indicate that urea derivatives can undergo electrophilic substitution reactions, where nitroso groups are introduced into the molecule. This type of reaction is sensitive to the reaction conditions, such as temperature and pH, which can influence the regioselectivity and yield of the products.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives like the one are influenced by their molecular structure. The presence of a nitro group, for example, can contribute to the compound's acidity, reactivity towards reduction, and potential for forming hydrogen bonds. The diazepine ring may confer rigidity to the molecule, affecting its crystal structure and solubility. The papers provided do not give specific details on the physical and chemical properties of the compound, but they do suggest that nitroso isomers can exhibit different chemical and antitumor activities, which implies that the compound's properties could be relevant in a biomedical context .
Wissenschaftliche Forschungsanwendungen
Radiolabeled Antagonists for Tumor Targeting The compound has been used to develop radioiodinated 1,4-benzodiazepines as high affinity selective antagonists at cholecystokinin types 1 and 2 receptors. These antagonists are particularly useful for in vivo tumor targeting. Compound 9, for example, showed a substantially higher amount of CCK(1) receptor binding sites in tumors compared to established peptidic CCK agonist radioligands, making it a strong candidate for antagonist binding to CCK(1) receptor-expressing tumors in vivo (Akgün et al., 2009).
Anticancer Applications A series of 4-aryl-thieno[1,4]diazepin-2-one derivatives, structurally related to the compound , were synthesized and evaluated for their antiproliferative activities against melanoma and hematopoietic cell lines. These compounds showed potent activities, with some performing better than sorafenib, a standard reference. Notably, one of the potent inhibitors, 10d, demonstrated significant inhibition of multi-protein kinases, marking it as a promising candidate for further development in cancer therapeutics (Lee et al., 2018).
Gelation and Rheological Properties The compound has been involved in studies related to hydrogels, where its morphological and rheological properties were influenced by the identity of the anion. The elastic storage modulus of the gels was found to depend on the acid used for protonation, indicating a method for tuning the physical properties of the gels (Lloyd & Steed, 2011).
Antimicrobial and Anticancer Agents Novel derivatives containing this compound as a part of their structure were prepared and evaluated for their antimicrobial and anticancer properties. The compounds demonstrated effectiveness, showcasing their potential as agents in antimicrobial and anticancer treatments (Rani et al., 2014).
Eigenschaften
IUPAC Name |
1-(4-methyl-2-nitrophenyl)-3-[(3S)-1-methyl-2-oxo-5-phenyl-3H-1,4-benzodiazepin-3-yl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O4/c1-15-12-13-18(20(14-15)29(32)33)25-24(31)27-22-23(30)28(2)19-11-7-6-10-17(19)21(26-22)16-8-4-3-5-9-16/h3-14,22H,1-2H3,(H2,25,27,31)/t22-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWCABHRNRYFSAW-JOCHJYFZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NC2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)NC(=O)N[C@@H]2C(=O)N(C3=CC=CC=C3C(=N2)C4=CC=CC=C4)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-methyl-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-diazepin-3-yl)-3-(4-methyl-2-nitrophenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[1-(Hydroxymethyl)-2,3-dihydroinden-1-yl]methyl]but-2-ynamide](/img/structure/B2515125.png)
![Benzyl (5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2515127.png)

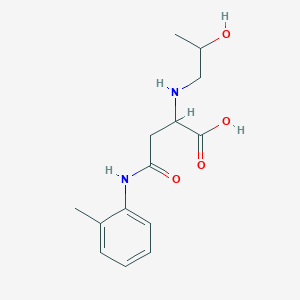
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrol-3-yl]prop-2-enamide](/img/structure/B2515132.png)
![4-((4-fluorophenyl)sulfonyl)-N-(2-methylbenzo[d]thiazol-5-yl)butanamide](/img/structure/B2515133.png)
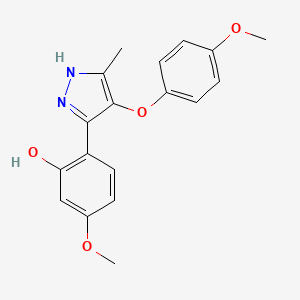
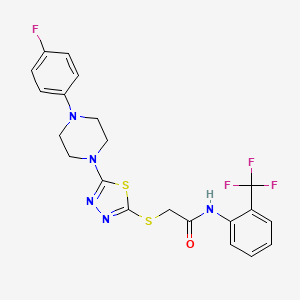
![6-oxo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-1,6-dihydropyridazine-3-carboxamide](/img/structure/B2515139.png)

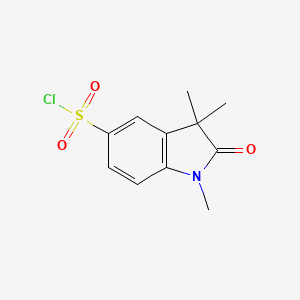
![9-(2-methoxyphenyl)-1,7-dimethyl-3-(2-oxopropyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2515144.png)
![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-2,5-dimethylfuran-3-carboxamide](/img/structure/B2515145.png)
